
6-Chloro-2-methylnicotinic acid
Overview
Description
6-Chloro-2-methylnicotinic acid is an organic compound with the molecular formula C₇H₆ClNO₂ It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-2-methylnicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylnicotinic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as the chlorinating agents under reflux conditions. The reaction proceeds as follows:
2-Methylnicotinic acid+Thionyl chloride→6-Chloro-2-methylnicotinic acid+Sulfur dioxide+Hydrogen chloride
Another method involves the Suzuki-Miyaura coupling reaction, where this compound is formed by coupling 2-methyl-3-pyridineboronic acid with 6-chloropyridine-3-boronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The crude product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form 6-chloro-2-carboxynicotinic acid.
Reduction: The carboxylic acid group can be reduced to form 6-chloro-2-methylpyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-Chloro-2-carboxynicotinic acid.
Reduction: 6-Chloro-2-methylpyridine.
Substitution: Various substituted nicotinic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-methylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-2-methylnicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylnicotinic acid
- 6-Methyl-2-chloronicotinic acid
- 2-Methyl-6-chloronicotinic acid
Uniqueness
6-Chloro-2-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine and methyl groups confer unique reactivity and potential biological activity compared to other nicotinic acid derivatives.
Biological Activity
6-Chloro-2-methylnicotinic acid (CAS No. 137129-98-7) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for future research, drawing on diverse sources to provide a comprehensive overview.
This compound has the following chemical characteristics:
- Molecular Formula : C7H6ClNO2
- Molecular Weight : 171.58 g/mol
- IUPAC Name : 6-chloro-2-methylpyridine-3-carboxylic acid
- Melting Point : 157°C to 162°C
- Purity : Typically around 97% to 98% .
Antimicrobial Properties
Research indicates that derivatives of nicotinic acid, including this compound, exhibit significant antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve interference with bacterial cell wall synthesis and metabolic pathways .
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | E. coli | Moderate |
Staphylococcus aureus | High | |
Bacillus subtilis | Low |
Antiviral Potential
In addition to antibacterial properties, there is emerging evidence suggesting that nicotinic acid derivatives may have antiviral effects. A patent describes the use of 6-methylnicotinamide derivatives as antiviral agents against Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV), indicating potential therapeutic applications for related compounds .
Anti-inflammatory Effects
Preliminary studies suggest that compounds in the nicotinic acid family may possess anti-inflammatory properties. These effects could be attributed to the modulation of immune responses, although specific data on this compound remains limited. Further research is needed to elucidate these mechanisms and confirm their relevance in clinical settings.
Case Studies and Research Findings
- Antibacterial Studies : A comparative study involving various nicotinic acid derivatives highlighted the superior antibacterial activity of chlorinated variants, including this compound. The study utilized disc diffusion methods to assess efficacy against standard bacterial strains, revealing a dose-dependent response .
- Synthesis and Characterization : Research has demonstrated effective microwave-assisted synthesis of related compounds, which enhances yield and purity while reducing synthesis time. This green chemistry approach is significant for pharmaceutical applications where efficiency and environmental impact are critical .
- Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of nicotinic acid derivatives have shown that modifications at the nitrogen or carboxylic acid positions significantly affect biological activity. Understanding these relationships can inform future drug design efforts targeting specific pathogens or diseases .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 6-Chloro-2-methylnicotinic acid in laboratory settings?
- Methodological Answer : A common approach involves coupling reactions using carbodiimide reagents (e.g., EDCI) and activating agents like HOBT. For example, a similar compound (2-amino-6-chloronicotinic acid) was synthesized via a 16-hour reaction in DMF at 25°C with triethylamine and ammonium chloride . Optimize stoichiometry (e.g., 1:1.2:2 molar ratio of substrate:HOBT:EDCI) and monitor progress using TLC (silica gel, butanol/water/acetic acid 60:25:15) .
Q. How can researchers ensure the purity of this compound during synthesis?
- Methodological Answer : Post-synthesis purification involves recrystallization or column chromatography. Validate purity via HPLC (C18 column, acetonitrile/water gradient) or GC (for volatile derivatives). For trace impurities, use TLC with UV detection, ensuring a single spot . Store purified samples at 0°C–6°C to prevent degradation .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Employ / NMR (DMSO-) to confirm substituent positions.
- Elemental Analysis : Verify C, H, N, and Cl content (e.g., ±0.3% deviation from theoretical values).
- Mass Spectrometry : Use ESI-MS or GC-MS for molecular ion confirmation.
- Thermal Analysis : Determine melting point (e.g., ~99°C for structurally related compounds) .
Advanced Research Questions
Q. How can contradictory data regarding the stability of this compound under varying pH and temperature conditions be resolved?
- Methodological Answer : Conduct systematic stability studies:
- Experimental Design : Expose the compound to pH 3–9 buffers at 25°C–60°C for 1–30 days.
- Analysis : Quantify degradation via LC-MS, identifying metabolites (e.g., hydrolysis products like 6-chloronicotinic acid) .
- Statistical Validation : Apply ANOVA to assess significance of degradation rates across conditions. Use meta-analytical frameworks to reconcile conflicting datasets .
Q. What strategies optimize the yield of this compound in multi-step reactions?
- Methodological Answer :
- Reagent Optimization : Screen coupling agents (e.g., DCC vs. EDCI) and solvents (DMF vs. THF) for efficiency.
- Catalysis : Explore Pd-mediated cross-coupling for regioselective methylation .
- In Situ Monitoring : Use FTIR or inline NMR to detect intermediates and adjust reaction parameters dynamically.
- Scale-Up : Maintain inert atmospheres (N/Ar) to minimize side reactions during large-scale synthesis .
Q. How does the electronic environment of the methyl and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electron density and predict reactive sites. Compare with experimental kinetic data (e.g., SNAr reaction rates with amines).
- Substituent Effects : The chloro group at position 6 enhances electrophilicity at position 2, while the methyl group sterically hinders ortho positions. Validate via Hammett plots or X-ray crystallography (if crystals are obtainable) .
Q. Data Reporting and Reproducibility
- Guidelines : Document all experimental parameters (e.g., solvent purity, instrument calibration) to ensure reproducibility . For crystallography, use SHELX suites for structure refinement and report R/wR values <5% .
- Contamination Risks : Avoid drainage contamination due to potential ecotoxicity; use closed systems for waste management .
Properties
IUPAC Name |
6-chloro-2-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHDEIVHYSOLRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673138 | |
Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137129-98-7 | |
Record name | 6-Chloro-2-methylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.